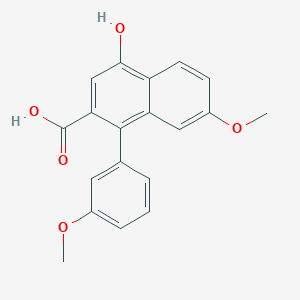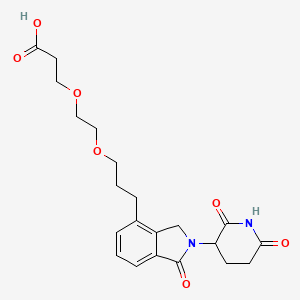
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility in chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
-
Step 1: Synthesis of Phthalimide Intermediate
Reagents: Phthalic anhydride, ammonia
Conditions: Reflux in ethanol
-
Step 2: Synthesis of Glutarimide Intermediate
Reagents: Glutaric anhydride, ammonia
-
Step 3: Coupling Reaction
Reagents: Phthalimide intermediate, glutarimide intermediate, PEG linker
Conditions: Catalysts such as DCC (dicyclohexylcarbodiimide), solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the phthalimide or glutarimide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄), conditions include acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄), conditions include anhydrous solvents.
Substitution: Reagents like alkyl halides, conditions include polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its PEG linker, which enhances solubility and biocompatibility.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeted therapies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-acid involves its interaction with specific molecular targets. The phthalimide and glutarimide groups can form hydrogen bonds and hydrophobic interactions with proteins, while the PEG linker enhances solubility and facilitates cellular uptake. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.
類似化合物との比較
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid can be compared with similar compounds such as:
- Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl
- Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. For instance, the amine HCl variant may be more suitable for certain biological assays, while the bromine derivative could be used in halogenation reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
特性
分子式 |
C21H26N2O7 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H26N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,2,4,6-13H2,(H,25,26)(H,22,24,27) |
InChIキー |
RTCWSRWDMKNIJV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






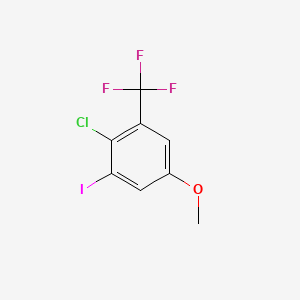
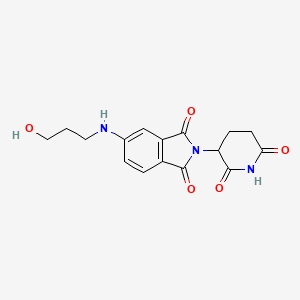
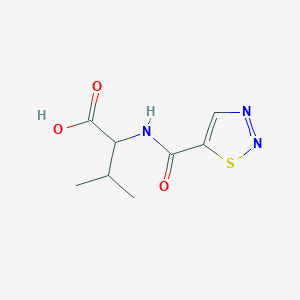

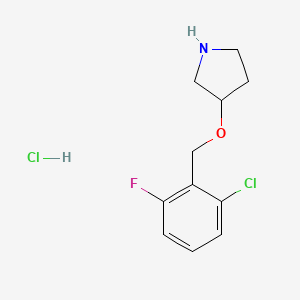
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
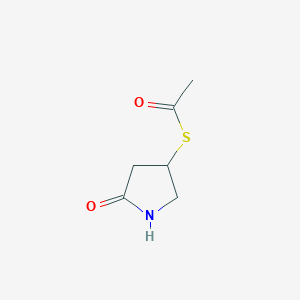

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
